![molecular formula C25H20ClFN6OS B2606940 2-((2-chlorobenzyl)thio)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536991-43-2](/img/structure/B2606940.png)

2-((2-chlorobenzyl)thio)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

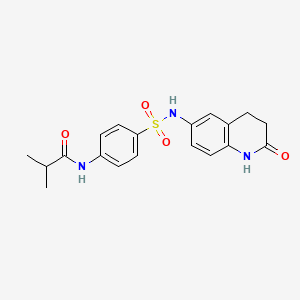

This compound is a novel substituted benzamide derivative . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Synthesis Analysis

The compound was designed and synthesized as part of a series of novel substituted benzamide derivatives . The synthesis process was likely complex, involving multiple steps and reagents.Scientific Research Applications

- Field : Organic Chemistry

- Summary : This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is a valuable transformation in organic synthesis .

- Method : The method involves a radical approach to catalyze the protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH 2 –homologation .

- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

- Field : Organic Synthesis

- Summary : This research presents an efficient methodology for the preparation of novel functionalized triazolo pyrimidines .

- Method : The synthesis is achieved via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .

- Results : The method has been implemented with excellent yields .

Catalytic Protodeboronation of Pinacol Boronic Esters

One-Step Synthesis of Highly Functionalized Triazolo Pyrimidines

- Field : Organic Chemistry

- Summary : This research presents an efficient methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine .

- Method : The synthesis is achieved via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .

- Results : The method has been implemented with excellent yields .

- Field : Organic Synthesis

- Summary : This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is a valuable transformation in organic synthesis .

- Method : The method involves a radical approach to catalyze the protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH 2 –homologation .

- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

One-Step Synthesis of Highly Functionalized Thiazolo[3,2-b][1,2,4]triazole, Triazolo[1,5-a]pyrimidine and Triazolo[3,4-b][1,3,4]thiadiazine

Catalytic Protodeboronation of Pinacol Boronic Esters: Formal Anti-Markovnikov Hydromethylation of Alkenes

Future Directions

properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-7-(3-fluorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClFN6OS/c1-15-21(23(34)30-19-9-5-11-28-13-19)22(16-7-4-8-18(27)12-16)33-24(29-15)31-25(32-33)35-14-17-6-2-3-10-20(17)26/h2-13,22H,14H2,1H3,(H,30,34)(H,29,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAZFQVLSHGWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC(=CC=C4)F)C(=O)NC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClFN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-chlorobenzyl)thio)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate](/img/structure/B2606857.png)

![Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2606860.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2606865.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2606869.png)

![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2606876.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606878.png)

![(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2606880.png)